Head-to-Head CDK8 Biochemical Potency: W-34 vs. In-Class Virtual Screening Hits W-37, W-8, and WS-2
In the original discovery study, W-34 was directly compared with three other CDK8 inhibitor hits identified from the same docking-based virtual screening campaign. All four compounds were tested under identical TR-FRET assay conditions. W-34 (IC50 = 6.5 nM) was 5.5-fold more potent than W-37 (IC50 = 36 nM), 14.3-fold more potent than W-8 (IC50 = 93 nM), and 1.4-fold more potent than WS-2 (IC50 = 9 nM) [1]. This makes W-34 the most potent hit within the directly comparable in-class series.
| Evidence Dimension | CDK8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | W-34: 6.5 nM |
| Comparator Or Baseline | W-37: 36 nM; W-8: 93 nM; WS-2: 9 nM |
| Quantified Difference | W-34 is 5.5× more potent than W-37; 14.3× more potent than W-8; 1.4× more potent than WS-2 |
| Conditions | TR-FRET-based CDK8 binding assay (LANCE ULight); recombinant CDK8/Cyclin C complex |
Why This Matters
For procurement decisions where CDK8 biochemical potency is the primary selection criterion, W-34 offers a quantifiable advantage over the three most structurally related hits from the same discovery campaign.
- [1] Wang T, Yang Z, Zhang Y, Yan W, Wang F, He L, Zhou Y, Chen L. Discovery of novel CDK8 inhibitors using multiple crystal structures in docking-based virtual screening. Eur J Med Chem. 2017 Mar 31;129:275-286. doi:10.1016/j.ejmech.2017.02.020. View Source
